molecular formula C11H8BrNO3 B1417064 Methyl 3-bromo-5-cyano-2-formylphenylacetate CAS No. 1805578-19-1

Methyl 3-bromo-5-cyano-2-formylphenylacetate

Cat. No.: B1417064
CAS No.: 1805578-19-1
M. Wt: 282.09 g/mol
InChI Key: OYYCGFGEHZKKLX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through controlled reactions. The esterification process is then carried out to obtain the final compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-cyano-2-formylphenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

  • Oxidation of the formyl group yields a carboxylic acid derivative.
  • Reduction of the cyano group produces an amine derivative.
  • Substitution of the bromine atom results in various substituted phenylacetate derivatives.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-formylphenylacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-bromo-5-cyano-2-hydroxyphenylacetate
  • Methyl 3-bromo-5-cyano-2-methoxyphenylacetate
  • Methyl 3-bromo-5-cyano-2-aminophenylacetate

Comparison: Methyl 3-bromo-5-cyano-2-formylphenylacetate is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. The formyl group allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-2-7(5-13)3-10(12)9(8)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYCGFGEHZKKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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